Ethyl 3-iso-propoxyphenyl sulfide

Description

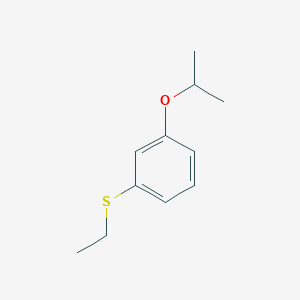

Ethyl 3-iso-propoxyphenyl sulfide is a sulfur-containing aromatic compound characterized by an ethyl sulfide group (-S-C₂H₅) attached to a phenyl ring substituted with an iso-propoxy group (-OCH(CH₃)₂) at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-rich sulfide moiety and steric effects imparted by the iso-propoxy substituent.

Properties

IUPAC Name |

1-ethylsulfanyl-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-4-13-11-7-5-6-10(8-11)12-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWUKBXEUIMHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-iso-propoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-iso-propoxyphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-iso-propoxyphenyl thiol and ethyl halide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

Procedure: The thiol and ethyl halide are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to reflux for several hours.

Product Isolation: After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iso-propoxyphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Ethyl 3-iso-propoxyphenyl sulfoxide or ethyl 3-iso-propoxyphenyl sulfone.

Reduction: 3-iso-propoxyphenyl thiol.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 3-iso-propoxyphenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-iso-propoxyphenyl sulfide exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its sulfide group, which can undergo redox reactions. These interactions can modulate oxidative stress and influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes three ethyl sulfide derivatives with distinct substituents. Below is a detailed comparison:

Table 1: Key Properties of Ethyl Sulfide Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-fluoro-6-methylphenyl sulfide | 1267967-99-6 | C₉H₁₁FS | -F (3-position), -CH₃ (6-position) | 170.24 |

| Ethyl 3-methoxybenzyl sulfide | 1443340-32-6 | C₁₀H₁₄OS | -OCH₃ (benzyl 3-position) | 182.28 |

| Ethyl 3-(methylsulfonyl)propanoate | 118675-14-2 | C₆H₁₂O₄S₂ | -SO₂CH₃ (propanoate chain) | 180.22 |

Structural and Functional Differences

- Ethyl 3-fluoro-6-methylphenyl sulfide : Features a fluorine atom and methyl group on the phenyl ring. Fluorine’s electronegativity enhances ring stability and may influence reactivity in cross-coupling reactions .

- Ethyl 3-methoxybenzyl sulfide : Contains a methoxy (-OCH₃) group on the benzyl moiety, which increases electron density and could enhance solubility in polar solvents .

- Ethyl 3-(methylsulfonyl)propanoate: Differs significantly as it is an aliphatic sulfone ester. The methylsulfonyl group (-SO₂CH₃) confers strong electron-withdrawing properties, making it useful in nucleophilic substitution reactions .

Thermal and Spectroscopic Data (Inferred)

- Boiling Points: Aliphatic sulfones (e.g., Ethyl 3-(methylsulfonyl)propanoate) typically have higher boiling points than aromatic sulfides due to stronger dipole-dipole interactions.

- NMR Signatures : The methoxy group in Ethyl 3-methoxybenzyl sulfide would produce a distinct singlet at ~3.8 ppm (¹H NMR), while the fluorine in Ethyl 3-fluoro-6-methylphenyl sulfide causes splitting in adjacent proton signals .

Biological Activity

Ethyl 3-iso-propoxyphenyl sulfide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfide functional group attached to a phenyl ring with an isopropoxy substituent. This structure is crucial for its biological activity as it influences the compound's interactions with biological targets.

Research indicates that compounds with similar structures can exhibit various biological activities such as:

- Anticancer Activity : Some derivatives of sulfide compounds have shown potential as topoisomerase II inhibitors, which are crucial in cancer therapy. For instance, hybrid compounds derived from similar scaffolds have demonstrated significant cytotoxicity in cancer cell lines, indicating that this compound may also possess similar properties .

- Antibacterial Properties : Compounds with sulfide functionalities have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has ranged from 40 to 50 µg/mL, suggesting potential effectiveness against pathogenic bacteria .

Antiproliferative Activity

A study on related compounds showed promising antiproliferative activity in low micromolar concentrations. For example, a derivative exhibited an IC50 value of 7.3 ± 1.5 µM against cancer cells, highlighting the potential for this compound to inhibit cell proliferation effectively .

Antibacterial Activity

In vitro studies have demonstrated that related sulfide compounds can inhibit the growth of various bacterial strains. The inhibition zones observed in these studies ranged significantly, indicating varying degrees of effectiveness against different bacterial species .

Case Studies

- Topoisomerase II Inhibition : A specific case study evaluated a series of sulfide derivatives for their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair. The results indicated that certain modifications to the phenolic structure enhanced the inhibitory activity, suggesting that this compound could be optimized for better efficacy in this regard .

- Antibacterial Screening : Another study focused on the antibacterial properties of phenolic sulfides, where this compound was included in a broader screening of related compounds. The results indicated significant antibacterial activity against common pathogens, supporting its potential use in therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Description | Efficacy (IC50/MIC) |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | IC50 = 7.3 ± 1.5 µM |

| Antibacterial | Inhibition against Gram-positive and Gram-negative bacteria | MIC = 40 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.